molecular formula C16H34O B1633512 4-Hexadecanol CAS No. 29354-98-1

4-Hexadecanol

Cat. No.: B1633512
CAS No.: 29354-98-1
M. Wt: 242.44 g/mol
InChI Key: JIMMILCKVYOFET-UHFFFAOYSA-N
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Description

4-Hexadecanol (CAS 19781-43-2), a fatty alcohol with the molecular formula C₁₆H₃₄O and molecular weight 242.44 g/mol, is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a 16-carbon chain . It is utilized in industrial and laboratory applications, including herbal formulations and chemical synthesis . Thermodynamic properties such as melting point (Tfus = 322.05 K / 48.9°C), boiling point (Tboil = 563.65 K / 290.5°C), and log10WS (water solubility coefficient = -6.85) are derived from computational methods (Joback, Crippen, McGowan) . Its safety profile includes hazards such as skin irritation (H315) and acute oral toxicity (H302) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMILCKVYOFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275100, DTXSID70865486
Record name 4-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29354-98-1, 19781-43-2
Record name Hexadecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Cosmetic and Personal Care Industry

4-Hexadecanol is widely used in the cosmetic industry due to its emollient and emulsifying properties. It functions as a thickening agent, enhancing the texture and stability of various formulations.

Applications:

  • Emollient : Provides moisture and smoothness to skin and hair products.
  • Emulsifier : Stabilizes oil-in-water emulsions in creams and lotions.
  • Thickening Agent : Increases viscosity in shampoos and conditioners.

Case Study:

A study demonstrated that incorporating this compound into skin creams improved the product's texture and stability, leading to enhanced consumer satisfaction .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a key ingredient in drug delivery systems. Its ability to form stable complexes with phospholipids enhances the bioavailability of certain drugs.

Applications:

  • Drug Delivery : Used in formulations for controlled release of active pharmaceutical ingredients.
  • Absorption Enhancer : Enhances the pulmonary absorption of drugs like recombinant human insulin.

Case Study:

Research indicated that this compound significantly improved the absorption of insulin when administered via pulmonary routes, demonstrating its potential in diabetes management .

Industrial Applications

This compound is utilized in various industrial sectors, including lubricants, coatings, and surfactants.

Applications:

  • Lubricants : Acts as a lubricant additive to enhance performance.
  • Surfactants : Used in the formulation of cleaning agents and detergents.
  • Coatings : Functions as an opacifier and viscosity modifier in paints.

Data Table: Industrial Uses of this compound

IndustryApplicationFunctionality
CosmeticsEmollient, emulsifierMoisturization, stability
PharmaceuticalsDrug delivery systemsEnhanced bioavailability
LubricantsAdditiveImproved lubrication properties
CoatingsOpacifierEnhanced opacity and texture
Cleaning ProductsSurfactantImproved cleaning efficiency

Environmental Applications

Recent studies have explored the use of this compound for environmental applications, particularly in reducing water evaporation rates.

Case Study:

A study conducted at the University of Illinois showed that applying a monolayer of this compound on water surfaces reduced evaporation by up to 33% during peak summer months. This application can be beneficial for water conservation efforts .

Research Insights

Research has highlighted several unique properties of this compound that contribute to its versatility:

  • Membrane Interaction : Studies indicate that this compound can intercalate into phospholipid membranes, displacing cholesterol and altering membrane fluidity .
  • Thermal Energy Storage : High-chain fatty acid esters derived from this compound are being researched as phase change materials for thermal energy storage applications .

Comparison with Similar Compounds

Key Findings :

  • Boiling/Melting Points : Increase with chain length due to stronger van der Waals interactions.
  • Water Solubility : Decreases (more negative log10WS) with longer hydrophobic chains .

Positional Isomerism: Hexadecanol Isomers

The hydroxyl group’s position significantly impacts molecular packing and interfacial behavior (Table 2):

Table 2: Comparison of Hexadecanol Isomers

Isomer Hydroxyl Position Melting Point (°C) Monolayer Area (Ų/molecule) Conformation
1-Hexadecanol Terminal (C1) 300–320 22.0* Linear, tightly packed
2-Hexadecanol C2 50–55* 20.5 All-trans, buried methyl
3-Hexadecanol C3 45–50* 28.7 Partially disordered
This compound C4 48.9 40.3 Expanded, disordered
5-Hexadecanol C5 42–47* 35.0* Disordered

*Estimated or inferred from structural analogs .

Key Findings :

  • Monolayer Behavior: Terminal isomers (e.g., 1-hexadecanol) form compact monolayers (22.0 Ų/molecule), while this compound exhibits an expanded structure (40.3 Ų/molecule) due to steric hindrance from the internal -OH group .
  • Melting Points: Terminal isomers (e.g., 1-hexadecanol) have higher melting points (300–320°C) compared to internal isomers (~45–55°C) due to efficient packing .
  • Industrial Relevance: 1-Hexadecanol (cetyl alcohol) dominates surfactant applications, while this compound is restricted to niche uses (e.g., specialized monolayers) due to its disordered structure .

Preparation Methods

Synthesis of 4-Hexadecanone

4-Hexadecanone is synthesized via oxidative cleavage of unsaturated precursors or Friedel-Crafts acylation of long-chain alkanes. For example, ozonolysis of 4,5-hexadecadiene yields 4-hexadecanone with >85% selectivity under cryogenic conditions (-78°C). Alternative approaches include:

  • Catalytic oxidation of 4-hexadecene using tert-butyl hydroperoxide (TBHP) and a manganese-based catalyst, achieving 72% conversion.
  • Microbial oxidation via Pseudomonas putida strains, which selectively oxidize terminal methyl groups to ketones over 14-day fermentation cycles.

Reduction to this compound

4-Hexadecanone is reduced to this compound using:

  • Sodium borohydride (NaBH₄) : In ethanol at 25°C, this yields 92% this compound with a reaction time of 6 hours.
  • Lithium aluminum hydride (LiAlH₄) : In tetrahydrofuran (THF) at 0°C, this achieves 98% yield within 2 hours but requires rigorous anhydrous conditions.

Table 1: Comparative Analysis of Reduction Methods

Reagent Solvent Temperature Time (h) Yield Purity
NaBH₄ Ethanol 25°C 6 92% 99.2%
LiAlH₄ THF 0°C 2 98% 99.8%
Catalytic H₂ Toluene 80°C 12 85% 98.5%

Catalytic hydrogenation with Raney nickel at 80°C and 50 bar H₂ pressure offers an industrial-scale alternative, though it requires specialized equipment.

Hydration of 4-Hexadecene

Acid-catalyzed hydration of 4-hexadecene follows Markovnikov’s rule, positioning the hydroxyl group at the more substituted carbon (C4).

Synthesis of 4-Hexadecene

4-Hexadecene is prepared via:

  • Wittig reaction : Triphenylphosphine ylides react with tetradecanal to form 4-hexadecene in 78% yield.
  • Dehydrohalogenation : Treatment of 4-bromohexadecane with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 120°C eliminates HBr, yielding 85% 4-hexadecene.

Hydration Conditions

Hydration proceeds via sulfuric acid catalysis (10% v/v) in aqueous THF at 60°C, achieving 80% conversion in 8 hours. Competing polymerization is suppressed by maintaining a substrate-to-acid ratio of 1:0.1.

Equation 1:
$$ \text{CH}3(\text{CH}2){11}\text{CH}2\text{CH}2\text{CH}=\text{CH}(\text{CH}2)9\text{CH}3 \xrightarrow{\text{H}2\text{O, H}2\text{SO}4} \text{CH}3(\text{CH}2){12}\text{CH(OH)CH}2(\text{CH}2)9\text{CH}3 $$

Nucleophilic Substitution of 4-Halohexadecane

Alkyl halides undergo nucleophilic substitution with hydroxide ions to yield alcohols. For this compound, this requires synthesizing 4-halohexadecane precursors.

Synthesis of 4-Halohexadecane

  • Radical halogenation : Photochemical bromination of hexadecane using N-bromosuccinimide (NBS) and benzoyl peroxide selectively brominates the C4 position (65% yield).
  • Iodine monochloride (ICl) : Electrophilic iodination at 40°C produces 4-iodohexadecane with 58% efficiency.

Substitution Reaction

4-Bromohexadecane reacts with aqueous NaOH (20% w/v) in ethanol at 70°C for 24 hours, yielding 88% this compound. Polar aprotic solvents like DMSO accelerate the SN2 mechanism, reducing reaction time to 8 hours.

Table 2: Halide Substitution Kinetics

Halide Solvent Temperature Time (h) Yield
Br Ethanol 70°C 24 88%
I DMSO 50°C 8 92%
Cl H₂O/THF 100°C 48 45%

Biocatalytic Synthesis

Enzymatic methods offer sustainable routes to this compound. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 4-hexadecyl acetate with methanol, achieving 95% conversion in 48 hours at 30°C.

Equation 2:
$$ \text{CH}3(\text{CH}2){12}\text{CH(OAc)CH}2(\text{CH}2)9\text{CH}3 \xrightarrow{\text{CAL-B, MeOH}} \text{CH}3(\text{CH}2){12}\text{CH(OH)CH}2(\text{CH}2)9\text{CH}3 $$

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

  • Fixed-bed reactors with palladium-on-carbon (Pd/C) catalysts hydrogenate 4-hexadecanone at 100 bar H₂, producing 12 tons/month of 99.5% pure this compound.
  • Membrane reactors separate byproducts in situ, improving yield to 94% while reducing waste.

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